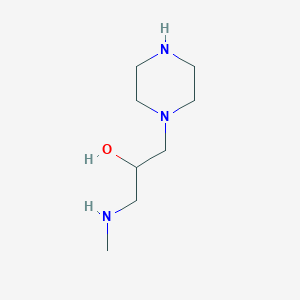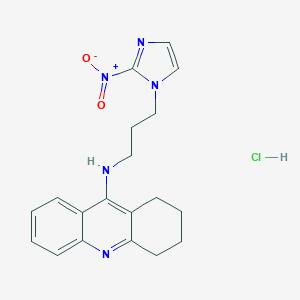
6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine
Vue d'ensemble
Description
6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine (MCTP) is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amine with a tetrahydropyrazine ring structure that has a methoxycarbonyl group attached to it. MCTP has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine works by inhibiting the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By inhibiting the release of dopamine, this compound can help regulate these functions and potentially treat conditions such as Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation. This compound has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in animal studies. However, there are also limitations to its use. The yield of the product can vary depending on the method used, and it has not yet been extensively studied in humans.
Orientations Futures
There are several potential future directions for research on 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine. One area of focus could be on the development of more efficient synthesis methods to increase the yield of the product. Another area of focus could be on the development of this compound derivatives with improved efficacy and fewer side effects. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has shown promising results in scientific research. It has potential applications in the field of neuroscience, particularly in the treatment of Parkinson's disease. While there are limitations to its use, there are also several potential future directions for research on this compound.
Applications De Recherche Scientifique
6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.
Propriétés
| 171504-79-3 | |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3 |
Clé InChI |
XRDPDENMYXYTIY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNCCN1 |
SMILES canonique |
COC(=O)C1=CNCCN1 |
Synonymes |
Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)



![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)





